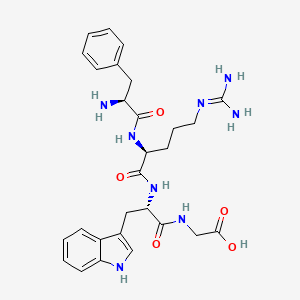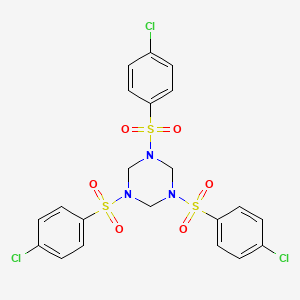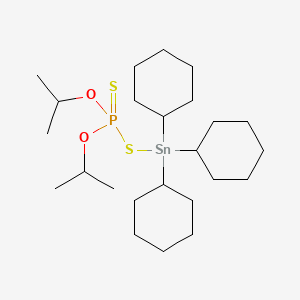
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is a complex organotin compound. Organotin compounds are characterized by the presence of tin-carbon bonds and have a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with diisopropoxyphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tricyclohexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides .
Aplicaciones Científicas De Investigación
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis and industrial processes.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tricyclohexyltin hydroxide: Used as an acaricide in agriculture.
Uniqueness
Stannane, ((diisoproproxyphosphinothioyl)thio)tricyclohexyl- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
49538-98-9 |
|---|---|
Fórmula molecular |
C24H47O2PS2Sn |
Peso molecular |
581.4 g/mol |
Nombre IUPAC |
di(propan-2-yloxy)-sulfanylidene-tricyclohexylstannylsulfanyl-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.3C6H11.Sn/c1-5(2)7-9(10,11)8-6(3)4;3*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);3*1H,2-6H2;/q;;;;+1/p-1 |
Clave InChI |
SSKRBEYZYVPIRV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
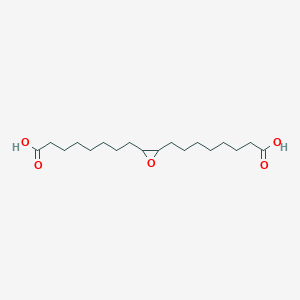
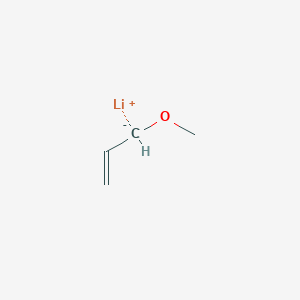


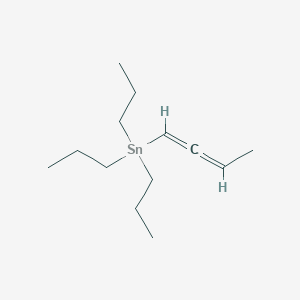
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
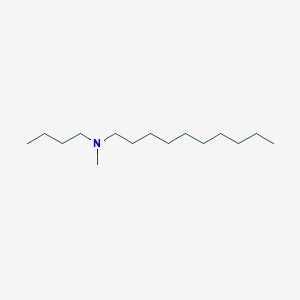

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
